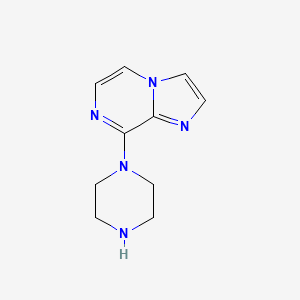

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

Übersicht

Beschreibung

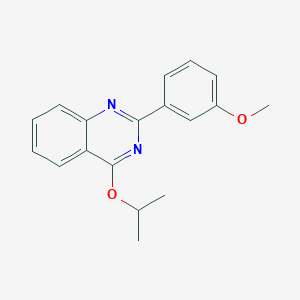

8-Piperazin-1-yl-imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an acetylcholinesterase inhibitor and antioxidant, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Wissenschaftliche Forschungsanwendungen

8-Piperazin-1-yl-imidazo[1,2-a]pyrazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 8-Piperazin-1-yl-imidazo[1,2-a]pyrazin beinhaltet seine Wechselwirkung mit Acetylcholinesterase. Die Verbindung bindet sowohl an die katalytische aktive Stelle als auch an die periphere anionische Stelle des Enzyms und hemmt dessen Aktivität. Diese doppelte Bindungsmode entspricht einem gemischten Inhibitionsschema, was durch molekulare Docking-Studien und enzymkinetische Analysen bestätigt wurde .

Biochemische Analyse

Biochemical Properties

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain kinases, such as the insulin-like growth factor-I receptor (IGF-IR) and aurora kinase . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to inhibition of their catalytic activity. Additionally, this compound has been shown to interact with tyrosine kinase EphB4, further highlighting its role in modulating biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell-cycle arrest and apoptosis in cancer cells by targeting the P53 pathway . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound exerts its effects by binding to the active sites of enzymes, leading to their inhibition or activation. For example, it inhibits the activity of IGF-IR and aurora kinase by binding to their active sites, thereby preventing their catalytic activity . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits high metabolic stability, with a half-life of approximately 990 minutes in human plasma . Over time, it undergoes degradation, leading to the formation of various metabolites. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in its inhibitory activity, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . These interactions lead to the formation of metabolites that can further influence cellular function and metabolic flux . Additionally, this compound has been shown to affect the levels of certain metabolites, thereby modulating overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, play a key role in directing this compound to these compartments . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Piperazin-1-yl-imidazo[1,2-a]pyrazin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren umfasst die Reaktion von 2-Aminopyrazin mit Piperazin unter bestimmten Bedingungen. Die Reaktion wird oft durch Iod katalysiert und in einer Eintopf-Dreikomponenten-Kondensation durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit verbessern. Der Prozess kann auch Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Piperazin-1-yl-imidazo[1,2-a]pyrazin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid beinhalten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid unter milden Bedingungen.

Reduktion: Natriumborhydrid in einem Alkohol-Lösungsmittel.

Substitution: Verschiedene Nucleophile unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Piperazinring einführen können .

Wirkmechanismus

The mechanism of action of 8-Piperazin-1-yl-imidazo[1,2-a]pyrazine involves its interaction with acetylcholinesterase. The compound binds to both the catalytic active site and the peripheral anionic site of the enzyme, inhibiting its activity. This dual binding mode is consistent with a mixed inhibition pattern, which has been confirmed through molecular docking studies and enzyme kinetic analyses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imidazo[1,2-a]pyrazin-8(7H)-on: Ein weiterer Acetylcholinesterase-Inhibitor mit ähnlicher biologischer Aktivität.

Imidazo[1,2-a]pyrazin-6-yl-Harnstoffe: Verbindungen mit potentieller antiviraler Aktivität.

Einzigartigkeit

8-Piperazin-1-yl-imidazo[1,2-a]pyrazin zeichnet sich durch seine doppelte Rolle als Acetylcholinesterase-Inhibitor und Antioxidans aus. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung in der pharmazeutischen Chemie, insbesondere für die Behandlung neurodegenerativer Erkrankungen .

Eigenschaften

IUPAC Name |

8-piperazin-1-ylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-5-14(6-2-11-1)9-10-13-4-8-15(10)7-3-12-9/h3-4,7-8,11H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLOJVJEGEMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN3C2=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227346 | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-53-6 | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076537536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives interact with their targets and what are the downstream effects?

A1: Research indicates that these derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) [, ]. AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can potentially increase acetylcholine levels in the brain. This is particularly relevant for diseases like Alzheimer's disease, where acetylcholine deficiency is a hallmark.

Q2: How does the structure of this compound influence its activity and what modifications have been explored?

A2: The core structure of this compound serves as a scaffold for various modifications that impact its biological activity. Studies have investigated the effects of alkyl and halogen substitutions on the imidazo[1,2-a]pyrazine ring [, ]. These modifications were found to influence the compound's binding affinity to different adrenergic receptor subtypes (alpha 1, alpha 2, beta 1, and beta 2) []. For instance, introducing a methyl group at specific positions on the ring system led to variations in receptor binding and hypoglycemic potency in animal models [].

Q3: What are the key analytical methods used to characterize and study this compound derivatives?

A3: Researchers utilize a combination of techniques to characterize and investigate these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps elucidate the structure and confirm the identity of synthesized derivatives []. Molecular docking studies provide insights into the binding modes and interactions of these compounds with their biological targets []. Furthermore, in vitro assays, such as enzyme inhibition assays and antioxidant activity measurements, help evaluate their biological activity and potency [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(2,4,5,8-tetrahydroxy-7-oxa-2-aza-bicyclo[3.2.1]oct-3-YL)-acetic acid](/img/structure/B1209569.png)

![2-Amino-9-[1,3-bis(isopropoxy)-2-propoxymethyl]purine](/img/structure/B1209572.png)